Computationally Predicted PI3Kα Hinge Binding: Chromeno[3,4-d]imidazole Scaffold Class-Level Evidence
A 2025 computational study identified the chromeno[3,4-d]imidazole scaffold as one of three new chemotypes capable of binding to the PI3Kα hinge region residue αVal851, along with 2H-benzo[b][1,4]oxazine and quinoline derivatives [1]. The N1-substituent orientation was predicted to influence interactions with αGln859 in the hydrophobic region, contributing to isoform selectivity over PI3Kβ, PI3Kγ, and PI3Kδ. However, no compound-specific docking scores, IC50 values, or selectivity ratios are available for the 1-ethyl derivative versus other N1-substituted analogs. This chemotype classification provides class-level inference but not a direct head-to-head comparison for procurement decisions.
| Evidence Dimension | Predicted PI3Kα hinge binding capability |
|---|---|
| Target Compound Data | Identified as chromeno[3,4-d]imidazole chemotype; no compound-specific quantitative data available |
| Comparator Or Baseline | 2H-benzo[b][1,4]oxazine and quinoline chemotypes; no quantitative potency data |
| Quantified Difference | Not quantifiable for the specific compound |
| Conditions | Computational ensemble docking and 3D-QSAR, no experimental validation |
Why This Matters
Confirms the chromeno[3,4-d]imidazol-4-one scaffold is a rational choice for PI3Kα-focused screening, but does not differentiate 1-ethyl from other N1-substituted variants.
- [1] ChemRxiv Preprint. A Computational Framework for the Design and Development of Isoform Selective PI3Kα Inhibitors as Novel Anticancer Agents. 2025. View Source
